2-Methylpropanimidamide
Overview
Description
2-Methylpropanimidamide, also known as isobutanamidine, is a chemical compound with the molecular formula C₄H₁₁N₂. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is often found in its hydrochloride form, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropanimidamide hydrochloride can be synthesized through a reaction involving ammonia and ethanol. The general procedure involves the addition of dry hydrogen chloride to an ice-cooled solution of nitrile and ethanol. This mixture is stirred at room temperature for two days. Subsequently, a solution of ammonia in absolute ethanol is added, and the reaction mixture is stirred for several hours. The precipitated ammonium chloride is filtered off, and the clear solution is stored in a closed flask .
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The final product is typically purified through recrystallization and dried under vacuum conditions to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
2-Methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into potential therapeutic applications, including its use as an intermediate in drug synthesis, is ongoing.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, generating free radicals that participate in various chemical reactions. These radicals can initiate polymerization processes or modify other molecules through radical-mediated mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: This compound is similar in structure and function, often used as a radical initiator in polymerization reactions.
Isobutyric acid hydrazide: Another related compound with similar chemical properties and applications.
Uniqueness
2-Methylpropanimidamide stands out due to its specific reactivity and stability in various chemical environments. Its ability to form stable hydrochloride salts enhances its solubility and usability in aqueous solutions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
2-methylpropanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJNMAAXXIADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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